Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate
Description
Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a 1,4-benzodioxine core linked to a thiazole ring via a carboxamide group, with a methyl benzoate substituent at the 4-position of the thiazole. The methyl benzoate group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
methyl 4-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-25-19(24)13-4-2-12(3-5-13)15-11-28-20(21-15)22-18(23)14-6-7-16-17(10-14)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSBZPWSHNSYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dioxine moiety: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid group.
Thiazole ring synthesis: The thiazole ring is synthesized separately through a series of reactions involving thiourea and α-haloketones.
Coupling reaction: The final step involves coupling the dioxine and thiazole intermediates with methyl 4-bromobenzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate can be contextualized against the following analogs:
1,4-Benzodioxine-Based Thiadiazole Derivatives
- Structure : Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) incorporate a thiadiazole ring fused to benzodioxine .
- Key Differences : Unlike the target compound’s thiazole-carboxamide linkage, these derivatives feature thiadiazole rings synthesized via condensation of thiosemicarbazide with benzodioxine aldehydes .
Methyl Benzoate Sulfonylurea Herbicides
- Examples : Triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester .
- Structure : These compounds share a methyl benzoate group but replace the benzodioxine-thiazole system with sulfonylurea and triazine moieties .
- Functional Contrast : The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism unlikely in the target compound due to its distinct heterocyclic framework .
Thiazol-5-ylmethyl Carbamates
- Structure: Compounds like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature thiazole rings with carbamate linkages .
- Positional Isomerism : The target compound’s thiazol-4-yl group vs. thiazol-5-yl in these derivatives may alter steric interactions in biological targets (e.g., protease enzymes) .
- Bioactivity : Carbamate derivatives are often protease inhibitors, whereas the benzodioxine-carboxamide-thiazole system may target different pathways.
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one
- Structure : This compound (CAS: 883065-90-5) combines benzodioxine with a nitrothiazole and triazolone group .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : Unlike sulfonylurea herbicides or carbamate protease inhibitors , the benzodioxine-thiazole system may target kinase or GPCR pathways due to its planar aromaticity and hydrogen-bonding capacity.
- Solubility and Stability : The methyl benzoate group enhances lipophilicity compared to nitro or sulfonylurea groups, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
Biological Activity
Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antitubercular activity and other notable effects.
Synthesis and Characterization
The synthesis of this compound involves several steps starting from readily available precursors. The initial step typically includes the formation of the thiazole ring followed by the introduction of the benzoate moiety.
Key Synthesis Steps:
- Formation of Benzodioxane Derivative : The compound is synthesized from gallic acid through a multi-step reaction that includes esterification and nucleophilic substitution reactions to introduce the benzodioxane structure.
- Thiazole Formation : The thiazole ring is formed through a condensation reaction involving appropriate thiazole precursors.
- Final Coupling : The final product is obtained by coupling the thiazole derivative with the benzodioxane derivative.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against Mycobacterium tuberculosis (Mtb).
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| IT10 | 2.32 | >128 (non-toxic) |
| IT06 | 2.03 | >100 (non-toxic) |
These results indicate that compounds with similar structures exhibit potent inhibitory effects against Mtb while maintaining low toxicity towards mammalian cells such as MRC-5 lung fibroblasts .
The proposed mechanism for the antitubercular activity involves inhibition of key enzymes in the Mtb metabolic pathways. Molecular docking studies suggest that these compounds bind effectively to target proteins such as Pantothenate synthetase, which is crucial for bacterial survival .
Case Studies
- Study on Benzothiazole Derivatives : A study evaluated various benzothiazole derivatives for their antitubercular activity. Compounds similar to this compound were synthesized and tested, revealing promising results against Mtb strains with minimal cytotoxicity .
- Molecular Docking Analysis : Molecular docking studies conducted on related compounds demonstrated favorable binding affinities to target enzymes in Mtb, supporting their potential as lead candidates for further development in tuberculosis treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
